molecular formula C26H21FN2OS B2393739 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide CAS No. 339064-44-7

2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide

Cat. No.: B2393739
CAS No.: 339064-44-7
M. Wt: 428.53
InChI Key: HFIFZUMUYSQDEK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a fluorobenzyl group, a pyridylmethyl group, and a benzanilide core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea.

    Coupling with Pyridylmethyl Group: The 4-fluorobenzylthiourea is then reacted with 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate to form the desired intermediate.

    Formation of the Benzanilide Core: The final step involves the reaction of the intermediate with benzoic acid or its derivatives under acidic conditions to form 2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and pyridylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorobenzyl and pyridylmethyl groups.

    Reduction: Reduced derivatives, including the conversion of nitro groups to amines.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide
  • 2-[(4-Methylbenzyl)thio]-4’-(4-pyridylmethyl)benzanilide
  • 2-[(4-Bromobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide

Uniqueness

2-[(4-Fluorobenzyl)thio]-4’-(4-pyridylmethyl)benzanilide is unique due to the presence of the fluorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2OS/c27-22-9-5-21(6-10-22)18-31-25-4-2-1-3-24(25)26(30)29-23-11-7-19(8-12-23)17-20-13-15-28-16-14-20/h1-16H,17-18H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIFZUMUYSQDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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